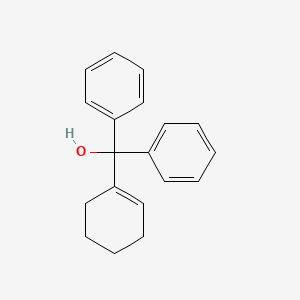

Cyclohexen-1-yl(diphenyl)methanol

Beschreibung

Eigenschaften

CAS-Nummer |

54766-46-0 |

|---|---|

Molekularformel |

C19H20O |

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

cyclohexen-1-yl(diphenyl)methanol |

InChI |

InChI=1S/C19H20O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-14,20H,3,8-9,15H2 |

InChI-Schlüssel |

KHCWXJQDXMDEEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(=CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of Cyclohexen-1-yl(diphenyl)methanol generally involves two key steps:

- Formation of the cyclohexenyl moiety, often via reduction or functionalization of cyclohexenone or related precursors.

- Introduction of the diphenylmethanol group, typically through nucleophilic addition of diphenylmethanol derivatives or related intermediates.

Reduction of Cyclohexenone Derivatives

One common approach involves the reduction of cyclohexenone derivatives to the corresponding cyclohexenyl alcohols, which can then be functionalized further.

Nucleophilic Addition of Diphenylmethanol or Diphenylmethyl Derivatives

Diphenylmethanol or its derivatives serve as nucleophiles in reactions with electrophilic cyclohexenyl intermediates.

- Diphenylmethanol (CAS 91-01-0) itself is a well-characterized compound with melting point 65-68 °C and boiling point 297-298 °C.

- The nucleophilic addition of diphenylmethanol to cyclohexenyl electrophiles can be catalyzed or proceed under mild conditions, followed by purification via flash chromatography using hexanes/ethyl acetate gradients.

- The reaction typically involves the formation of an intermediate alcohol, which upon workup yields Cyclohexen-1-yl(diphenyl)methanol.

Catalytic and Microwave-Assisted Methods

Recent advances include catalytic and microwave-assisted protocols for synthesizing cyclohexenyl derivatives, which can be adapted for Cyclohexen-1-yl(diphenyl)methanol synthesis.

- Microwave-assisted aldol condensation and rearrangement reactions have been reported for cyclohexenone acid derivatives, which share structural similarity with the target compound.

- These methods use enones and aromatic aldehydes under alkaline conditions, heated rapidly to 135 °C for short times, yielding high isolated yields (up to 86-98%) of diaryl-substituted cyclohexenone derivatives.

- Although these methods focus on acids, the underlying chemistry can be adapted for alcohol synthesis by modifying reagents and workup conditions.

Comparative Data Table of Preparation Methods

Detailed Experimental Notes and Mechanistic Insights

Reduction Step

Nucleophilic Addition and Purification

- Diphenylmethanol addition to cyclohexenyl electrophiles involves nucleophilic attack at the electrophilic carbon center.

- Post-reaction, the mixture is neutralized with acid, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by flash chromatography using hexanes/ethyl acetate gradients (0–30%).

- The purified product is isolated as a white solid or oil depending on conditions.

Microwave-Assisted Synthesis

- Microwave irradiation accelerates aldol condensation and rearrangement steps, enabling rapid synthesis of diaryl-substituted cyclohexenones with high yield.

- The reaction temperature is carefully controlled (135 °C), and the reaction time is short (30 minutes).

- The process involves hemiketal intermediates and-sigmatropic rearrangements, which can be monitored by NMR spectroscopy.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexen-1-yl(diphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexenone or diphenylmethanone.

Reduction: Formation of cyclohexen-1-yl(diphenyl)methane.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexen-1-yl(diphenyl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cyclohexen-1-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share functional or structural similarities with Cyclohexen-1-yl(diphenyl)methanol:

(a) (2-Chlorophenyl)(diphenyl)methanol

- Structure: A diphenylmethanol core with a 2-chlorophenyl substituent.

- Key Properties :

(b) Diphenyl(pyrrolidin-3-yl)methanol

- Structure : Features a pyrrolidine ring instead of a cyclohexenyl group.

- Key Properties: Chiral center at the pyrrolidine nitrogen, making it valuable in asymmetric synthesis. Synthesized via coupling with ketones followed by NaBH₄ reduction in methanol .

(c) (1-Phenylcyclohexane)methanol (CAS: 68692-77-3)

Physicochemical Properties

Notes:

- The unsaturated cyclohexenyl group in Cyclohexen-1-yl(diphenyl)methanol increases rigidity and π-electron density, affecting UV-Vis spectra (cf. 3,4-diphenyl thiophene’s solvent-dependent transitions ).

- Diphenyl groups enhance lipophilicity, reducing aqueous solubility compared to simpler analogs like 3-Cyclohexene-1-methanol.

Research Findings and Trends

- Environmental Persistence : Unlike polybrominated diphenyl ethers (PBDEs), which degrade slowly, cyclohexenyl alcohols may offer greener alternatives due to lower bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.